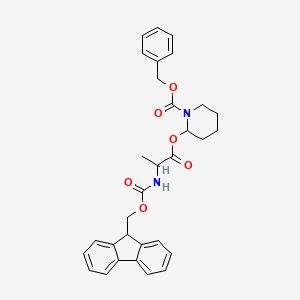
Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate typically involves multiple steps:
Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Formation of the piperidine ring: The piperidine ring is formed through a cyclization reaction.
Attachment of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.
Final coupling: The protected amine is coupled with the piperidine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions can be performed on the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring and benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and amines are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted piperidine and benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate is widely used in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for amines.
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Medicine: It is involved in the development of peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The protecting group can be removed under mild conditions, allowing for the continuation of the synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (2S)-2-((9H-fluoren-9-ylmethoxy)carbonyl)amino-3-hydroxypropanoate
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid
- (S)-2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-benzyl-2-oxopiperazin-1-yl)-3-phenylpropanoic acid
Uniqueness
Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring, benzyl group, and Fmoc protecting group. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other organic synthesis applications.
Eigenschaften
Molekularformel |
C31H32N2O6 |
|---|---|
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyloxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C31H32N2O6/c1-21(29(34)39-28-17-9-10-18-33(28)31(36)38-19-22-11-3-2-4-12-22)32-30(35)37-20-27-25-15-7-5-13-23(25)24-14-6-8-16-26(24)27/h2-8,11-16,21,27-28H,9-10,17-20H2,1H3,(H,32,35) |
InChI-Schlüssel |
NHEGGHUEJVVAIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC1CCCCN1C(=O)OCC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


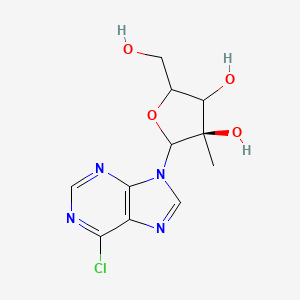
![benzyl N-[1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate](/img/structure/B14778384.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B14778388.png)
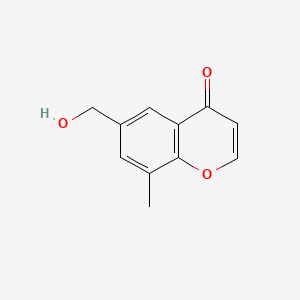
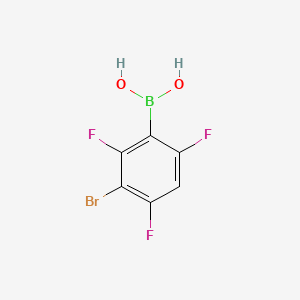
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B14778393.png)
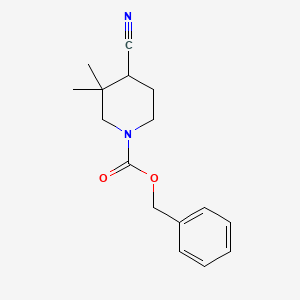
![2-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14778406.png)
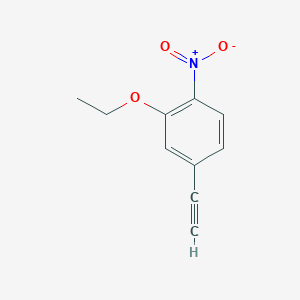
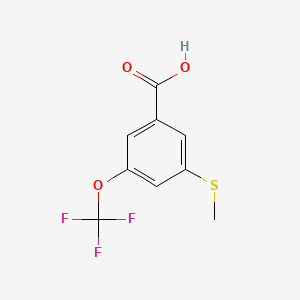
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778436.png)
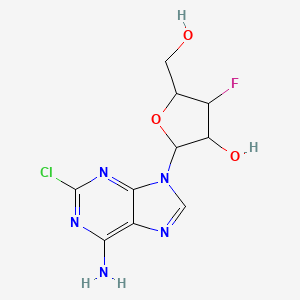
![tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14778452.png)

